7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol
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Overview
Description
7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol is a chemical compound with the molecular formula C12H20O3 It is known for its unique structure, which includes an oxane ring and a hept-5-yn-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol typically involves the reaction of hept-5-yn-1-ol with oxane derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the hydroxyl group of hept-5-yn-1-ol reacts with an oxane derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, catalyst concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hept-5-ynoic acid, while reduction can produce hept-5-en-1-ol .
Scientific Research Applications
7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol exerts its effects involves its interaction with specific molecular targets. The oxane ring and alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 7-[(Tetrahydro-2H-pyran-2-yl)oxy]hept-5-yn-1-ol
- 7-[(Oxan-2-yl)oxy]hept-2-en-1-ol
Uniqueness
7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol is unique due to its specific combination of an oxane ring and a hept-5-yn-1-ol chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
111737-03-2 |
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Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
7-(oxan-2-yloxy)hept-5-yn-1-ol |
InChI |
InChI=1S/C12H20O3/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h12-13H,1-2,4-5,7-11H2 |
InChI Key |
DWQDHCILHIXSPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC#CCCCCO |
Origin of Product |
United States |
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